N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and antiviral properties . The presence of the oxadiazole ring in the structure contributes to its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid using methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorophenylhydrazide through hydrazination.
Cyclization: The hydrazide undergoes cyclization with cyanogen bromide in methanol to yield the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced heterocyclic compounds .
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide: This compound has a similar structure but with a different oxadiazole ring position.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another related compound with a thiadiazole ring instead of an oxadiazole.
Uniqueness
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific oxadiazole ring position and the presence of both chlorophenyl and dimethylphenoxy groups. These structural features contribute to its distinct pharmacological properties and make it a valuable compound for research and development .
Properties
Molecular Formula |
C18H16ClN3O3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-7-12(2)9-15(8-11)24-10-16(23)20-18-21-17(25-22-18)13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
InChI Key |
KOGLNJSUOSOTOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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